molecular formula C6H2Cl2N2S B175117 4,5-Dichlorothieno[2,3-d]pyrimidine CAS No. 137240-10-9

4,5-Dichlorothieno[2,3-d]pyrimidine

Cat. No.: B175117
CAS No.: 137240-10-9
M. Wt: 205.06 g/mol
InChI Key: DGELLYDZWYBYEP-UHFFFAOYSA-N
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Description

4,5-Dichlorothieno[2,3-d]pyrimidine is an organic compound belonging to the family of pyrimidine molecules. It is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the thieno[2,3-d]pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene-3-carboxylate with urea, followed by chlorination using phosphorus oxychloride (POCl3) to introduce the chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes. For instance, the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method, yielding the desired product in satisfactory amounts .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines or thiols in the presence of a base like triethylamine or potassium carbonate.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 2,4-Dichlorothieno[3,2-d]pyrimidine
  • 2-Chlorothieno[3,2-d]pyrimidine
  • 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine

Comparison: 4,5-Dichlorothieno[2,3-d]pyrimidine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

4,5-dichlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGELLYDZWYBYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577889
Record name 4,5-Dichlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137240-10-9
Record name 4,5-Dichlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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